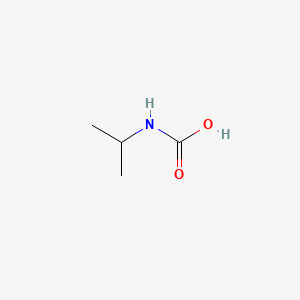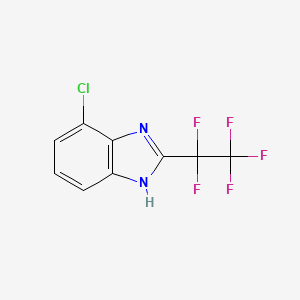
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole: is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a chlorine atom and a pentafluoroethyl group attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole typically involves the reaction of 4-chloro-1H-benzimidazole with 1,1,2,2,2-pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Coupling Reactions: Palladium acetate, triphenylphosphine, and potassium carbonate in dimethylformamide.
Major Products:
Substitution Products: Formation of methoxy or tert-butoxy derivatives.
Oxidation Products: Formation of benzimidazole N-oxides.
Reduction Products: Formation of reduced benzimidazole derivatives.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for medicinal chemistry research.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities. These derivatives are being explored as potential therapeutic agents for various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
4-chloro-1H-benzimidazole: Lacks the pentafluoroethyl group, resulting in different chemical properties and biological activities.
2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole: Lacks the chlorine atom, leading to variations in reactivity and applications.
4-chloro-2-(trifluoromethyl)-1H-benzimidazole:
Uniqueness: The presence of both the chlorine atom and the pentafluoroethyl group in 4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole imparts unique chemical properties, such as increased lipophilicity and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H4ClF5N2 |
|---|---|
Molecular Weight |
270.58 g/mol |
IUPAC Name |
4-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4ClF5N2/c10-4-2-1-3-5-6(4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17) |
InChI Key |
WIVHXZCYJKCYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
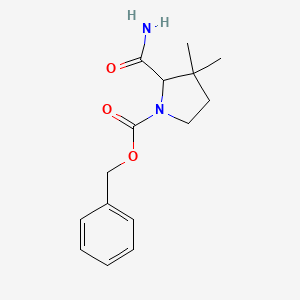


![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)
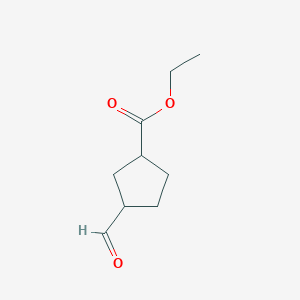
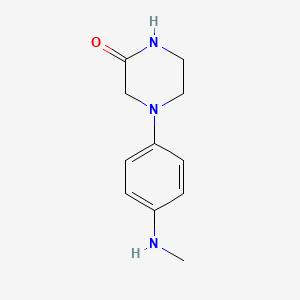
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
